Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride
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Overview
Description
Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride is a synthetic organic compound with a unique cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride typically involves multiple steps One common route starts with the bromination of a suitable precursor to introduce the bromophenyl group This is followed by cyclopropanation to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-amino-2-(4-chlorophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride
- Methyl 1-amino-2-(4-fluorophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride
- Methyl 1-amino-2-(4-iodophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride
Uniqueness
Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride is unique due to the presence of the bromophenyl group, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different halogen substituents, potentially leading to different biological and chemical behaviors.
Properties
IUPAC Name |
methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-11(7-12(11,14)10(15)16-2)8-3-5-9(13)6-4-8;/h3-6H,7,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZDXTJUMQAXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C(=O)OC)N)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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